molecular formula C17H19ClF3N3O3 B8122900 Fleroxacin hydrochloride

Fleroxacin hydrochloride

Cat. No. B8122900
M. Wt: 405.8 g/mol
InChI Key: HKFZCDVQUWJWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fleroxacin hydrochloride is a useful research compound. Its molecular formula is C17H19ClF3N3O3 and its molecular weight is 405.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • General Properties and Pharmacokinetics :

    • Fleroxacin is a new fluoroquinolone noted for its good activity against various bacteria, rapid absorption, and longer half-life. It may, however, induce photosensitivity and central nervous system reactions (Stuck, Kim, & Frey, 1992).
    • It has a long elimination half-life (9 to 10 hours), high plasma concentrations, and good tissue penetration with minimal impact on renal elimination (Weidekamm et al., 1987).
  • Clinical Applications :

    • Fleroxacin shows promise in treating bacterial prostatitis or vesiculitis due to its high concentrations in seminal and prostatic fluid and prostatic adenoma tissue (Naber et al., 1988).
    • It has been noted for its effectiveness against lower respiratory tract infections (LRTI), skin and soft tissue infections (SSTI), and complicated urinary tract infections (UTI) when used parenterally (Shahabuddin, Karnik, & Khan, 1993).
    • It is also effective and well-tolerated for treating various bacterial infections and is particularly noted for its efficacy in obstetrical and gynecological infections (Matsuda et al., 1991).
  • Therapeutic Efficacy :

    • It shows high therapeutic effects against experimental pneumonia in mice, being more active than other quinolones like ofloxacin and ciprofloxacin (Niki et al., 1988).
    • Fleroxacin is recognized as an effective once-daily agent for various infections caused by bacteria susceptible to this long-acting quinolone (Andriole, 1994).
  • Specialized Applications and Research :

    • It has been studied using positron emission tomography, indicating rapid delivery to most tissues and minimal brain concentrations, which might enhance the treatment of various infections (Rubin et al., 1993).
    • Recent research shows that chlorine and chlorine dioxide can effectively degrade fleroxacin in aquatic environments, with implications for environmental safety and pharmaceutical waste management (He et al., 2021).
    • Quantum dots-based fluorescent immunochromatographic assay has been developed for detecting fleroxacin residues in pork meat, indicating its potential in food safety applications (Yang et al., 2021).

properties

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFZCDVQUWJWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.